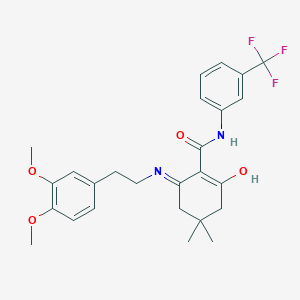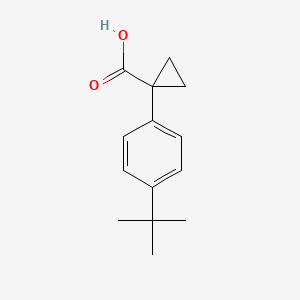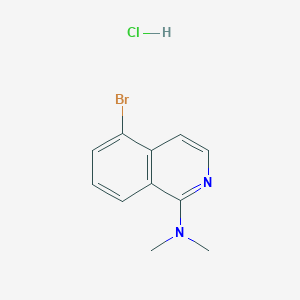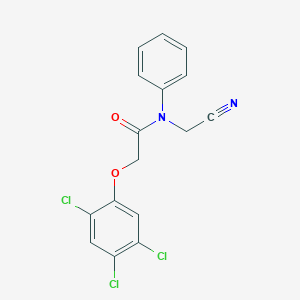![molecular formula C17H15ClO5S B2863530 methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1564076-29-4](/img/structure/B2863530.png)
methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C17H15ClO5S and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves the reaction between 4-chlorobenzaldehyde and 4-methoxyphenylsulfonylmethyl acetate. The reaction proceeds through a base-catalyzed aldol condensation followed by esterification. Common bases used include sodium hydroxide or potassium carbonate. The reaction is often carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound may utilize large-scale batch reactors with stringent control over temperature, pressure, and the molar ratios of reactants. Solvent recovery and purification processes are integral to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: : Reductive reactions involving hydride donors like sodium borohydride can convert the ester group into an alcohol.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions, facilitating modifications at the chlorine or methoxy positions.
Common Reagents and Conditions: : Oxidation may require acidic or basic conditions depending on the oxidizing agent. Reduction reactions generally occur in inert solvents like ether or tetrahydrofuran.
Major Products Formed: : Oxidation yields carboxylic acids, while reduction and substitution reactions can produce alcohols or substituted aromatic compounds.
Scientific Research Applications: Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate finds utility across various domains:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the development of new organic compounds with potential therapeutic applications.
Biology: : Investigated for its effects on biological systems, including its role as an inhibitor or activator of certain enzymes.
Industry: : Used in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action: The compound's mechanism of action is primarily dependent on its structural features. The aromatic rings and functional groups allow it to interact with various molecular targets, such as proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. For instance, the sulfonyl group may enable the compound to act as an enzyme inhibitor by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds: this compound can be compared with other compounds possessing similar structural motifs:
Methyl (2E)-3-(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate: : This compound has a fluorine atom instead of chlorine, which may alter its reactivity and biological interactions.
Ethyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate: : An ethyl ester instead of a methyl ester, potentially affecting its solubility and metabolic stability.
Methyl (2E)-3-(4-chlorophenyl)-2-[(4-hydroxyphenyl)sulfonyl]acrylate: : With a hydroxy group instead of a methoxy group, influencing its hydrogen bonding capabilities and reactivity.
Each of these compounds showcases different reactivities and applications, emphasizing the unique attributes of this compound in various scientific and industrial contexts.
Hope that was useful! What else can I help you with?
Properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5S/c1-22-14-7-9-15(10-8-14)24(20,21)16(17(19)23-2)11-12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGUMUHBNFMSQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)



![3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)

![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2863461.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2863464.png)
![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2863465.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2863467.png)
![3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2863468.png)
![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2863469.png)

